2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene
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Overview
Description
2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered significant interest in various fields of research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene typically involves the introduction of difluoromethyl and trifluoromethoxy groups onto a naphthalene scaffold. One common method involves the use of difluoromethylation and trifluoromethylation reagents under specific reaction conditions. For instance, difluoromethylation can be achieved using difluoromethyl radicals generated from difluoromethyl halides in the presence of radical initiators . Trifluoromethylation can be carried out using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of robust purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Its unique chemical properties make it a valuable tool in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s reactivity can also facilitate the formation of covalent bonds with biological molecules, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-7-(trifluoromethyl)naphthalene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Difluoromethyl)-7-(difluoromethoxy)naphthalene: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)-7-(trifluoromethoxy)naphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is unique due to the combination of both difluoromethyl and trifluoromethoxy groups on the naphthalene ring. This unique combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H7F5O |
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Molecular Weight |
262.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)8-2-1-7-3-4-10(6-9(7)5-8)18-12(15,16)17/h1-6,11H |
InChI Key |
FMEKXBFWSZGDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)C(F)F |
Origin of Product |
United States |
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